molecular formula C12H24N2 B5690524 1-propyl-4-pyrrolidin-1-ylpiperidine

1-propyl-4-pyrrolidin-1-ylpiperidine

Cat. No.: B5690524
M. Wt: 196.33 g/mol
InChI Key: YUDYOZMCTYRVGA-UHFFFAOYSA-N
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Description

1-propyl-4-pyrrolidin-1-ylpiperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

1-propyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-propyl-4-pyrrolidin-1-ylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a scaffold for drug design . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .

Comparison with Similar Compounds

1-propyl-4-pyrrolidin-1-ylpiperidine can be compared with other similar compounds, such as pyrrolidine and piperidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while piperidine derivatives are widely used in the pharmaceutical industry for their therapeutic potential . The unique combination of pyrrolidine and piperidine rings in this compound makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-propyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-7-13-10-5-12(6-11-13)14-8-3-4-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYOZMCTYRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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